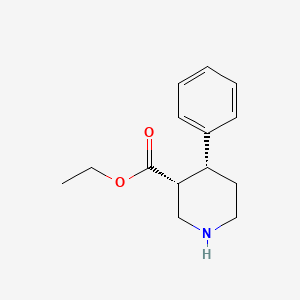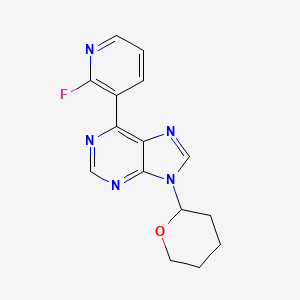
2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
描述
The molecule “2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methylphenyl group, which is a benzene ring with a methyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of the pyrimidine and piperazine rings might influence its solubility, melting point, and boiling point .作用机制
Target of Action
Related compounds have been found to interact with various targets, such as the cox enzymes and the multidrug resistance protein 4 (MRP4) . These targets play crucial roles in inflammation and drug resistance, respectively.
Mode of Action
For instance, it might inhibit the activity of COX enzymes, leading to reduced inflammation , or block the transport of MRP4 substrates, affecting drug resistance .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with inflammation and drug resistance . The downstream effects of these interactions could include reduced inflammation and altered drug sensitivity.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and low cellular toxicity . These properties can significantly impact the compound’s effectiveness and safety profile.
Result of Action
Based on the effects of similar compounds, it can be hypothesized that this compound may lead to reduced inflammation and altered drug sensitivity .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases, particularly MMP-9, which is involved in the degradation of the extracellular matrix . This interaction is crucial as it can influence cellular processes such as migration and invasion. The compound also exhibits binding interactions with certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as AP-1, leading to changes in gene expression . Additionally, it influences cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of MMP-9 by antagonizing AP-1 transactivation activity . This inhibition can prevent the degradation of the extracellular matrix, thereby affecting cellular migration and invasion. The compound also induces changes in gene expression by modulating the activity of transcription factors.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and levels of metabolites by modulating the activity of key enzymes. For example, it has been shown to affect the activity of enzymes involved in the degradation of the extracellular matrix, thereby influencing cellular metabolism .
属性
IUPAC Name |
2-(4-methylphenyl)-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMDXTMBVQOIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)
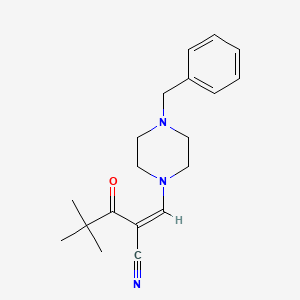
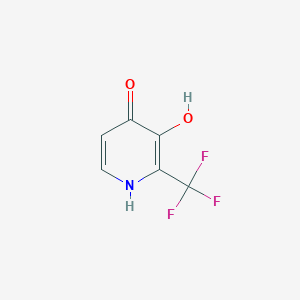

-thiourea](/img/structure/B1387091.png)
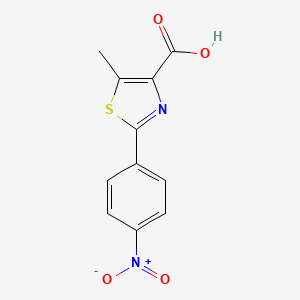
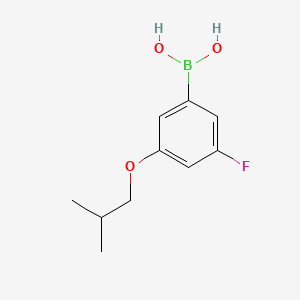
![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)

![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)
